1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Overview
Description
The compound “1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine” is a derivative of the 1,2,4-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole” have been synthesized and characterized by elemental analysis, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : 1,2,4-Triazole derivatives have been synthesized using microwave-assisted methods, allowing for the creation of a diverse library of compounds. This process involves nucleophilic opening of the succinimide ring and subsequent recyclization, forming the 1,2,4-triazole ring (Tan, Lim, & Dolzhenko, 2017).
Green Synthesis Approaches : Metal- and oxidant-free synthesis of 1,2,4-triazol-3-amines has been developed, demonstrating a [2 + 1 + 2] cyclization strategy with environmental benefits. This method has potential applications in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).
Antimicrobial Activities : Some 1,2,4-triazole derivatives exhibit antimicrobial properties, making them potential candidates for further research in this field (Bektaş et al., 2007).
Conformational Analysis and Molecular Docking : Studies on triazole derivatives, including 1-(2-chlorobenzyl)-1H-1,2,4-triazole derivatives, have focused on structural aspects, chemical reactivity, and potential inhibitory activity against tuberculosis (Kumar et al., 2021).
Crystal Structure Analysis : Investigations into the crystal structure of 1,2,4-triazole derivatives have been conducted, providing insights into molecular interactions and potential applications in materials science (Dolzhenko et al., 2008).
Applications in Materials Science and Pharmacology
Photophysical Properties : The fluorescence and aggregation-induced emission properties of certain 1,2,4-triazol-3-amines have been explored, suggesting their use in optical materials and possibly in imaging applications (Guo et al., 2021).
Antitumor Activities : Certain derivatives, like (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, have shown promising antitumor activities, highlighting the potential of 1,2,4-triazole compounds in cancer research (Hu et al., 2010).
Corrosion Inhibition : Triazole Schiff bases have been evaluated as corrosion inhibitors, indicating the potential application of 1,2,4-triazole derivatives in material protection (Chaitra et al., 2015).
Drug Development : The structural and functional versatility of 1,2,4-triazole derivatives make them valuable in drug development, particularly in areas like antimicrobials and antitumor agents (Bektaş et al., 2007; Hu et al., 2010).
Safety and Hazards
While specific safety data for “1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine” was not found, similar compounds like “2-Chlorobenzyl chloride” are known to be hazardous. They are classified as harmful if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction and are toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQHOGLGCSGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222423 | |
Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-04-2 | |
Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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